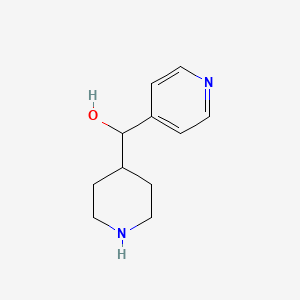

Piperidin-4-yl(pyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

piperidin-4-yl(pyridin-4-yl)methanol |

InChI |

InChI=1S/C11H16N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-2,5-6,10-11,13-14H,3-4,7-8H2 |

InChI Key |

USKBCAHOPLVRLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(C2=CC=NC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Piperidin 4 Yl Pyridin 4 Yl Methanol and Analogues

Strategic Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine scaffold, a ubiquitous feature in pharmaceuticals, is a cornerstone of synthetic organic chemistry. Strategies for its construction can be broadly categorized into two main types: the reduction of pre-existing pyridine (B92270) rings and the de novo formation of the six-membered ring through intramolecular cyclization.

Catalytic Hydrogenation and Reduction of Pyridine Precursors

The most direct route to the piperidine core is through the hydrogenation of a corresponding pyridine derivative. wikipedia.org This process, however, presents challenges due to the aromatic stability of the pyridine ring and its potential to poison catalysts. chemrxiv.org Consequently, significant research has focused on developing efficient and selective catalytic systems capable of overcoming these hurdles under manageable conditions. Traditional methods often employ nickel-, cobalt-, or ruthenium-based catalysts at elevated temperatures and pressures. wikipedia.org More recent advancements have introduced catalysts based on iridium, rhodium, and molybdenum nitride, which can operate under milder conditions. chemrxiv.orgscholaris.ca Electrocatalytic methods have also emerged as a sustainable alternative to high-pressure thermochemical processes. nih.govacs.org

Chemoselectivity is paramount when the pyridine precursor contains other reducible functional groups. Specialized protocols have been developed to selectively hydrogenate the pyridine ring while preserving these functionalities.

Rhodium-catalyzed transfer hydrogenation has proven effective for the selective reduction of quaternary pyridinium (B92312) salts. liv.ac.ukresearchgate.net Using a rhodium complex dimer, [Cp*RhCl2]2, promoted by an iodide anion, various pyridinium salts can be reduced to either piperidines or 1,2,3,6-tetrahydropyridines with high chemoselectivity. liv.ac.ukresearchgate.net The choice of product depends on the substitution pattern of the pyridinium ring, and the reaction proceeds efficiently under mild conditions (40°C) in an azeotropic formic acid/triethylamine (B128534) mixture. liv.ac.uk

Palladium-on-carbon (Pd/C) is another versatile catalyst whose chemoselectivity can be finely tuned. In the hydrogenation of pyridinecarbonitriles, adjusting the quantity of an acidic additive like sulfuric acid can direct the reaction to yield either pyridylmethylamines (preserving the pyridine ring) or piperidylmethylamines (saturating the pyridine ring). rsc.orgresearchgate.net This method allows for complete conversion under mild conditions (30–50 °C, 6 bar). rsc.org Furthermore, the strategic use of pyridine as a catalyst poison can enhance the chemoselectivity of Pd/C-catalyzed hydrogenations, enabling the selective removal of protecting groups like O-benzyl on phenol (B47542) derivatives without affecting other sensitive moieties. nih.gov

Table 1: Chemoselective Hydrogenation Protocols for Pyridine Derivatives

| Catalyst System | Substrate Type | Key Feature | Product | Citation |

|---|---|---|---|---|

| [Cp*RhCl2]2 / Iodide anion | Quaternary Pyridinium Salts | High chemoselectivity based on substitution pattern. | Piperidines or 1,2,3,6-Tetrahydropyridines | liv.ac.uk, researchgate.net |

| Pd/C / H2SO4 | Pyridinecarbonitriles | Selectivity tuned by adjusting acid concentration. | Pyridyl- or Piperidylmethylamines | rsc.org, researchgate.net |

| Pd/C / Pyridine | Phenol derivatives with various protecting groups | Pyridine acts as a catalyst poison to enhance selectivity. | Selective deprotection/hydrogenation | nih.gov |

As a metal-free alternative, borenium ion catalysis has gained prominence for the reduction of pyridines. thieme-connect.com These catalysts, often stabilized by mesoionic carbenes, can efficiently reduce a range of substituted pyridines to piperidines. acs.orgacs.org A key innovation in this area is the combined use of a hydrosilane and a hydrogen atmosphere. acs.orgacs.orgnih.gov The hydrosilane plays a critical role in preventing the formation of a stable adduct between the piperidine product and the borenium catalyst, which would otherwise lead to catalyst deactivation. acs.orgnih.gov

This methodology demonstrates high diastereoselectivity for disubstituted pyridines, often favoring the thermodynamically stable product. thieme-connect.comnih.gov A significant advantage of borenium catalysis is its tolerance for a broad range of functional groups that are often incompatible with transition-metal-catalyzed hydrogenations. sci-hub.se For instance, B(C₆F₅)₃-catalyzed hydroboration/hydrogenation cascades are effective for reducing 2,3-disubstituted pyridines with high cis selectivity. sci-hub.se

Table 2: Borenium-Catalyzed Reduction of Pyridines

| Catalyst | Reducing Agents | Key Features | Substrate Scope | Citation |

|---|---|---|---|---|

| Mesoionic carbene-stabilized borenium ions | Hydrosilane and H2 | Silane prevents catalyst-product adduct formation; milder conditions. | Substituted pyridines | acs.org, acs.org, nih.gov |

| B(C6F5)3 | HBpin and H2 | Hydroboration/hydrogenation cascade; high cis selectivity. | Effective for 2,3-disubstituted pyridines | sci-hub.se |

| Borenium ions | Hydrosilanes | Diastereoselective for substituted pyridines. | Mono- and disubstituted pyridines | nih.gov, thieme-connect.com |

Intramolecular Cyclization Reactions for Piperidine Formation

An alternative to modifying an existing aromatic ring is the construction of the piperidine ring from a linear precursor through intramolecular cyclization. This approach offers great flexibility in introducing substituents at various positions of the ring. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. nih.gov

Radical cyclizations provide a powerful means to form piperidine rings, often under mild conditions. rsc.org One such method involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which is effective for producing various piperidines. nih.gov Another strategy employs the intramolecular radical C-H amination/cyclization of linear amines. This can be initiated either through electrolysis or by using copper catalysts to generate a nitrogen-centered radical that subsequently cyclizes. nih.govresearchgate.net

The combination of photoredox, cobaloxime, and amine catalysis has been shown to mediate the radical cyclization of aldehydes with pendant alkenes, yielding a variety of ring sizes, including piperidines. organic-chemistry.org

Table 3: Radical-Mediated Cyclizations for Piperidine Synthesis

| Catalyst System | Precursor Type | Reaction Type | Citation |

|---|---|---|---|

| Cobalt(II) | Linear amino-aldehydes | Intramolecular radical cyclization | nih.gov |

| Electrolysis or Copper(I)/(II) | Linear amines with electrophilic groups | Intramolecular radical C-H amination/cyclization | nih.gov, researchgate.net |

| Photoredox/Cobaloxime/Amine | Aldehydes with pendant alkenes | Radical cyclization with alkene transposition | organic-chemistry.org |

| Not specified | α-aminoalkyl radicals | Cyclization onto unactivated double bonds | rsc.org |

Palladium catalysis is exceptionally versatile for constructing N-heterocycles, including piperidines. nih.govacs.org These methods often involve the cyclization of substrates containing an amine and an alkene or another reactive group. For example, palladium-catalyzed intramolecular allylic amination provides a route to piperidine derivatives. nih.gov More complex transformations, such as the enantioselective aminochlorination and aminoacetoxylation of unactivated alkenes, have been developed using palladium catalysts with specially designed pyridine-oxazoline (Pyox) ligands. organic-chemistry.org These reactions proceed via a 6-endo cyclization to furnish chiral, substituted piperidines. organic-chemistry.org

Other novel palladium-catalyzed reactions include the [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones and ring-closing reactions that proceed via C-N bond metathesis, demonstrating the broad utility of palladium in piperidine synthesis. rsc.orgdicp.ac.cn

Table 4: Palladium-Catalyzed Cyclizations for Piperidine Synthesis

| Reaction Type | Catalyst/Ligand System | Precursor Types | Key Feature | Citation |

|---|---|---|---|---|

| Enantioselective Aminochlorination | Pd-catalyst / Pyox ligand | Alkenes | 6-endo cyclization to give chiral 3-chloropiperidines. | organic-chemistry.org |

| Asymmetric Aminoacetoxylation | Pd-catalyst / Pyox ligand | Unactivated alkenes | 6-endo cyclization to give chiral β-acetoxylated piperidines. | organic-chemistry.org |

| [4+2] Cycloaddition | Palladium catalyst | Amido-tethered allylic carbonates and oxazol-5-(4H)-ones | Forms piperidine-2,6-dione derivatives. | rsc.org |

| Ring-Closing Metathesis | [Pd(allyl)Cl]2 / Xantphos | Aminodienes and aminals | C-N bond metathesis strategy. | dicp.ac.cn |

| Intramolecular Allylic Amination | Palladium catalyst | Not specified | Ligand-free diastereoselective cyclization. | nih.gov |

Reductive Cyclization of Amino Acetals

Reductive cyclization of amino acetals serves as a powerful method for the stereocontrolled synthesis of piperidines. nih.gov This process often begins with a diastereoselective Mannich reaction between functionalized acetals and imines to create the acyclic amino acetal (B89532) precursor. nih.govresearchgate.net The stereochemistry established in this initial step is then preserved during the subsequent reductive cyclization, which forms the piperidine ring. nih.govresearchgate.net

A notable example involves the diastereoselective reductive cyclization of amino acetals that are themselves prepared through a nitro-Mannich reaction. nih.govresearchgate.net The cyclization of 6-oxoamino acid derivatives, which can be prepared via conjugate addition, also leads to the formation of 2,6-disubstituted piperidines upon stereoselective reduction of the intermediate imine. whiterose.ac.uk Furthermore, electroreductive cyclization using imines and terminal dihaloalkanes has been demonstrated as a green and efficient method for preparing piperidine derivatives in a flow microreactor, avoiding the use of toxic reagents like mercury cathodes. nih.gov

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient strategy for assembling complex piperidine scaffolds from three or more starting materials in a single operation. nih.govresearchgate.net These reactions enhance molecular complexity and diversity, making them attractive for generating libraries of analogues. researchgate.net

One approach involves a four-component reaction to produce piperidone scaffolds, which utilizes an intermolecular Diels-Alder reaction as a key step. researchgate.net Other MCRs for synthesizing highly substituted piperidines include pseudo-four-component reactions of aldehydes, 2,7-naphthalenediol, and ammonium (B1175870) carboxylates, as well as Mannich-type ternary reactions involving terminal alkynes, amines, and aldehydes catalyzed by agents like silica-supported copper. ajchem-a.com These methods are valued for their atom economy and ability to rapidly generate structurally diverse products. researchgate.netbeilstein-journals.org

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pseudo-four-component | Aldehydes, 2,7-naphthalenediol, Ammonium carboxylates | Choline chloride/urea (B33335), 80 °C | N-acylated piperidine analogs | ajchem-a.com |

| Mannich ternary reaction | Terminal alkyne, Amine, Aldehyde | Silica-supported copper | Propargylamines | ajchem-a.com |

| Diels-Alder based MCR | (Not specified) | (Not specified) | Piperidone scaffolds | researchgate.net |

| Knoevenagel condensation based MCR | Salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, 2-hydrazinyl-4-phenylthiazoles | Piperidine | Pyrazoles (via piperidine catalysis) | beilstein-journals.org |

Asymmetric Synthesis Routes for Piperidine Derivatives

The development of asymmetric routes to substituted piperidines is crucial due to the prevalence of chiral piperidine scaffolds in biologically active molecules. rsc.orgnih.gov Three primary strategies have proven successful: the use of the chiral pool (e.g., amino acids), the application of chiral catalysts, and the employment of chiral auxiliaries. rsc.org

Catalytic asymmetric functionalization of dihydropyridines is a modern approach. snnu.edu.cn For instance, a rhodium-catalyzed asymmetric reductive Heck reaction between aryl boronic acids and a protected dihydropyridine (B1217469) can produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnacs.org Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, also provide a powerful route. nih.gov A key example is the stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov Other methods include asymmetric reduction of α-azido aryl ketones catalyzed by β-cyclodextrin or oxazaborolidine, which serves as a key step in a sequence that also involves ring-closing metathesis. researchgate.net

| Asymmetric Strategy | Key Reaction | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Functionalization | Reductive Heck reaction | Rhodium catalyst | Enantioenriched 3-substituted tetrahydropyridines | snnu.edu.cnacs.org |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | Enzymes (Oxidase/Reductase) | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

| Catalytic Asymmetric Reduction | Reduction of α-azido aryl ketones | β-Cyclodextrin or Oxazaborolidine | Chiral azido (B1232118) alcohols | researchgate.net |

| Chirality-Induced Condensation | Nitroalkene/amine/enone (NAE) condensation | Exocyclic chirality from chiral amine | Enantiopure substituted piperidines | rsc.org |

Strategic Approaches to Pyridine Ring Integration

The introduction of the pyridine ring requires a strategic synthesis of an appropriately functionalized intermediate that can be coupled with the piperidine moiety or a precursor.

Synthesis of Pyridine-Containing Intermediates

The synthesis of pyridine-containing intermediates often starts from commercially available pyridines that are functionalized for subsequent reactions. A common and crucial intermediate is pyridine-4-carboxylic acid or its derivatives. researchgate.netnih.gov For example, 2,6-dichloropyridine-4-carboxylic acid can be catalytically reduced using nickel in an alkaline medium to yield pyridine-4-carboxylic acid. researchgate.net This acid can then be converted into an ester, such as methyl isonicotinate, or an acid chloride for further reactions.

Another strategy involves the synthesis of 4-piperidinyl-benzaldehyde, where a piperidine ring is first attached to a benzaldehyde (B42025) unit, which can then undergo further condensation reactions. nih.gov A mild method for creating scaffolds joining 4-pyridine and 4-piperidine moieties involves transforming 4-alkylpyridines into nucleophilic alkylidene dihydropyridines (ADHPs), which then add to another pyridine ring. researchgate.net This creates a direct link between the two heterocyclic systems. researchgate.net

Elaboration of the Methanol (B129727) Moiety

The final step in the synthesis of Piperidin-4-yl(pyridin-4-yl)methanol is the formation of the carbinol (methanol) group. This is typically achieved through the reduction of a corresponding carbonyl compound.

Reduction of Carboxylic Acid Esters and Other Carbonyl Derivatives

The reduction of carboxylic acids and their esters to primary alcohols is a fundamental transformation in organic synthesis. youtube.com While aldehydes and ketones can be reduced by various reagents, the reduction of carboxylic acid esters requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. youtube.comchemicalbook.com The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and is followed by a water or aqueous acid workup to protonate the resulting alkoxide. youtube.comchemicalbook.com

A specific and relevant example is the synthesis of (2-amino-pyridin-4-yl)-methanol, an analogue of the target's pyridine portion. In this preparation, methyl 2-aminoisonicotinate (a carboxylic acid ester) is reduced using LiAlH₄ in refluxing THF to produce the desired pyridyl-methanol derivative in 73% yield. chemicalbook.com This demonstrates the effectiveness of this method for converting a pyridine carboxylic ester into the corresponding methanol group. chemicalbook.com This established procedure is directly applicable to the synthesis of this compound from a suitable ester precursor, such as a derivative of piperidine-4-carboxylic acid coupled with a pyridine unit. researchgate.netchemicalbook.com

| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-aminoisonicotinate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (2-Amino-pyridin-4-yl)-methanol | 73% | chemicalbook.com |

| Carboxylic Acid Ester (General) | Lithium aluminum hydride (LiAlH₄) | (Not specified) | Primary Alcohol | (Not specified) | youtube.com |

| S-2-pyridyl thioesters | Sodium borohydride (B1222165) (NaBH₄) | 95% EtOH/H₂O | Alcohol | (Not specified) | nsf.gov |

Grignard Reagent Additions

The Grignard reaction is a fundamental carbon-carbon bond-forming method used to synthesize alcohols. organic-chemistry.org The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. masterorganicchemistry.comlibretexts.org The addition to an aldehyde yields a secondary alcohol, while addition to a ketone produces a tertiary alcohol. organic-chemistry.orglibretexts.org

In the context of synthesizing this compound, this reaction is typically achieved by reacting a pyridin-4-yl Grignard reagent (4-pyridylmagnesium halide) with a suitable N-protected piperidin-4-one derivative. The N-protecting group is essential to prevent the Grignard reagent from acting as a base and deprotonating the piperidine nitrogen. After the addition, a workup with a mild acid hydrolyzes the intermediate magnesium alkoxide to yield the desired secondary alcohol. libretexts.org

Alternatively, a piperidin-4-yl Grignard reagent can be added to pyridine-4-carboxaldehyde. The Grignard reagent itself is formed by reacting the corresponding alkyl or aryl halide with magnesium metal in an aprotic solvent, typically diethyl ether or tetrahydrofuran (THF). libretexts.orgyoutube.com It is critical to maintain anhydrous (dry) conditions, as Grignard reagents are strong bases and will react with water or other protic solvents, which would quench the reagent and reduce the yield. libretexts.orgyoutube.com

A specific synthetic route for an analogue, α,α-diphenyl-4-piperidinemethanol, involves the addition of the Grignard reagent phenylmagnesium halide to N-acetyl-4-benzoylpiperidine. google.com This is followed by hydrolysis to remove the acetyl protecting group. google.com While this produces a tertiary alcohol, the principle demonstrates the utility of Grignard addition to a piperidone precursor. google.com The reaction mechanism is generally considered a nucleophilic addition, but for sterically hindered ketones, a single electron transfer (SET) mechanism may occur, potentially leading to side products. organic-chemistry.org

Cross-Coupling and Coupling Reactions for Molecular Assembly

The assembly of the final molecular structure or the synthesis of its precursors often relies on robust coupling and substitution reactions that form key carbon-nitrogen and carbon-carbon bonds.

Alkylation of the piperidine nitrogen is a common strategy to introduce a wide variety of substituents, creating diverse analogues. odu.edu This nucleophilic substitution reaction typically involves reacting the piperidine nitrogen with an alkyl halide. To facilitate the reaction and neutralize the acid formed, a base is generally required. researchgate.net Common conditions include using potassium carbonate (K₂CO₃) or sodium hydride (NaH) as the base in a dry polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The reaction can often proceed at room temperature. researchgate.net

Another approach involves using a base like triethylamine (TEA) in a solvent such as acetonitrile (B52724). nih.gov For simple alkylations with alkyl bromides or iodides, adding the alkylating agent slowly to a solution of the piperidine in anhydrous acetonitrile can yield the monoalkylated product. researchgate.net The choice of base and reaction conditions can influence the outcome, particularly regarding mono- versus di-alkylation. researchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Alkyl Halide | K₂CO₃ or NaH | Dry DMF | Room Temperature | researchgate.net |

| Alkyl Bromide/Iodide | None initially (forms salt) or KHCO₃ | Anhydrous Acetonitrile | Room Temperature to 70°C | researchgate.net |

| 2-Chlorobenzyl Bromide | Triethylamine (TEA) | Acetonitrile (ACN) | Not specified | nih.gov |

Nucleophilic substitution reactions are pivotal for assembling the molecular framework. The piperidine nitrogen is an effective nucleophile that can attack electrophilic centers to form C-N bonds. nih.govresearchgate.net For example, an unprotected piperidine derivative can be reacted with a molecule containing a good leaving group, such as a halide, to create more complex structures. nih.gov

In one synthetic approach, a piperidine derivative was reacted with 2-chlorobenzyl bromide in the presence of triethylamine and acetonitrile to achieve N-alkylation. nih.gov Similarly, nucleophilic aromatic substitution can be employed, where a piperidine derivative displaces a fluorine atom on a perfluoropyridine ring, a reaction driven by the highly activating nature of the pyridine ring nitrogen. researchgate.net These reactions are often performed in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures. nih.gov This strategy is particularly useful for linking the piperidine moiety to various aromatic or heteroaromatic systems. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.gov This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide (or triflate) using a palladium catalyst and a base. nih.govnih.gov

To synthesize this compound or its analogues, one could envision coupling a pyridin-4-ylboronic acid with a 4-halopiperidine derivative (or vice versa), followed by functional group manipulations. The reaction is highly valued for its tolerance of a wide range of functional groups. nih.gov Typical conditions for a Suzuki-Miyaura coupling involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃), and a solvent such as DMF. nih.gov Reactions are often run at elevated temperatures, for example, between 50 and 80°C. nih.gov The use of nickel catalysts and more environmentally friendly "green" solvents like alcohols is also a modern variation of this reaction. nih.gov

Optimization of Synthetic Pathways for this compound

Optimizing synthetic routes is crucial for improving yields, reducing costs, and ensuring scalability for potential industrial production. This involves the careful refinement of various reaction parameters.

The efficiency and outcome of the synthetic reactions described are highly dependent on the chosen conditions. mdpi.com

Temperature: Reaction temperature significantly affects reaction rates and selectivity. For Grignard reactions, initiation may require gentle warming, but the reaction is often exothermic and may need cooling to prevent side reactions. libretexts.org In palladium-catalyzed couplings, temperatures are often elevated (e.g., 50-80°C) to ensure a reasonable reaction rate. nih.gov Hydrolysis steps, such as the removal of an N-acetyl group using hydrochloric acid, can require heating to temperatures between 65-97°C for several hours. google.com

Solvent: The choice of solvent is critical. Grignard reactions demand anhydrous aprotic solvents like diethyl ether or THF to prevent the reagent from being destroyed. youtube.comchemicalbook.com Alkylation and nucleophilic substitution reactions often employ polar aprotic solvents such as DMF or acetonitrile, which are effective at solvating the reactants and facilitating the desired transformations. researchgate.netnih.gov In some syntheses, the use of environmentally benign "green" solvents, such as deep eutectic solvents (e.g., glucose-urea), has been explored for the preparation of piperidin-4-one derivatives. asianpubs.org

Pressure: While many of the described reactions are conducted at atmospheric pressure, certain hydrogenation steps, which might be used to reduce a pyridine ring to a piperidine ring, can require high-pressure conditions along with a catalyst like Pt/C. google.com

The table below summarizes how different conditions can be optimized for various reaction types relevant to the synthesis of this compound and its analogues.

| Reaction Type | Parameter | Condition/Reagent | Effect/Observation | Reference |

|---|---|---|---|---|

| Grignard Reaction | Solvent | Anhydrous THF or Diethyl Ether | Essential for reagent stability and reaction success. | youtube.comchemicalbook.com |

| Grignard Reaction | Temperature | 0°C to Reflux | Controls reaction rate and minimizes side reactions. | organic-chemistry.orggoogle.com |

| Alkylation | Base | K₂CO₃, NaH, TEA | Choice of base can influence mono- vs. di-alkylation and reaction rate. | researchgate.netnih.gov |

| Alkylation | Solvent | DMF, Acetonitrile | Polar aprotic solvents facilitate the substitution reaction. | researchgate.net |

| Suzuki-Miyaura Coupling | Catalyst | Pd(PPh₃)₄, Nickel-based catalysts | Choice of catalyst affects efficiency and cost. | nih.govnih.gov |

| Suzuki-Miyaura Coupling | Temperature | 50 - 80°C | Elevated temperature is often required for optimal reaction speed. | nih.gov |

| Hydrolysis (Deprotection) | Temperature | 65 - 97°C | Higher temperatures can be necessary to drive the reaction to completion. | google.com |

| Piperidone Synthesis | Solvent | Glucose-Urea (Deep Eutectic) | Serves as an effective and environmentally friendly reaction medium. | asianpubs.org |

Catalyst Screening and Performance Enhancement

The synthesis of piperidine-containing compounds frequently involves the catalytic reduction of a corresponding pyridine precursor or the reductive amination of a ketone. The choice of catalyst is paramount and directly influences the reaction's efficiency, selectivity, and yield.

A common strategy for creating the piperidine ring is the hydrogenation of a pyridine ring. For this transformation, various catalysts have been explored. For instance, the continuous liquid-phase hydrogenation of pyridine to piperidine has been successfully achieved using a ruthenium-on-carbon catalyst. In a microreactor setup, a methanol solution of pyridine under hydrogen pressure and moderate temperature (60°C) showed a conversion rate of approximately 100% with high selectivity for piperidine. patsnap.com Performance enhancement in such systems is achieved by utilizing microreactor technology, which improves gas-liquid-solid three-phase mass transfer, allowing for milder reaction conditions and shorter reaction times compared to traditional batch reactors. patsnap.com

Another key synthetic route is reductive amination. The synthesis of piperidine-4-yl-carbamate analogues has been developed through the reductive amination of 1-benzylpiperidin-4-one. researchgate.net In this process, Raney-Ni is employed as the catalyst in the presence of ammonia (B1221849). researchgate.net This method is advantageous due to the use of readily available starting materials and results in high yields. researchgate.net Subsequent deprotection of the benzyl (B1604629) group is often accomplished via catalytic hydrogenation, with 5% Palladium on Carbon (Pd/C) being a common and effective catalyst for this step. researchgate.net

The synthesis of more complex piperidine structures can also involve multi-step reactions where catalysis plays a crucial role. For example, the synthesis of 4-substituted piperidines can be achieved from primary amines and acrylates through an intramolecular Claisen condensation, where strongly alkaline conditions are required. youtube.com The reduction of the resulting enamine can then be performed using reducing agents like sodium cyanoborohydride (NaBH₃CN) in methanol. researchgate.net

The table below summarizes various catalytic systems employed in the synthesis of piperidine analogues.

Table 1: Overview of Catalytic Systems in the Synthesis of Piperidine Analogues

| Catalyst | Reaction Type | Substrate Example | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ruthenium/Carbon | Hydrogenation | Pyridine | Piperidine | ~100% | patsnap.com |

| Raney-Ni | Reductive Amination | 1-Benzylpiperidin-4-one | 1-Benzylpiperidin-4-amine | High | researchgate.net |

| 5% Pd/C | Debenzylation | N-Benzylated piperidine | Secondary piperidine | Near quantitative | researchgate.netgoogle.com |

| Sodium Methoxide | Dieckmann Condensation | N,N-bis(β-methyl propionate) benzylamine | 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester | Not specified | google.com |

Recrystallization and Purification Procedures

Following the synthesis, the crude product of this compound or its analogues must undergo purification to remove impurities, unreacted starting materials, and by-products. The primary methods for purification are column chromatography and recrystallization.

Column chromatography is a widely used technique for the separation of compounds. For piperidine derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for effective separation. For instance, in the purification of a [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217) analogue, a solvent system of hexane:ethyl acetate (B1210297) (8:2) was used. researchgate.net In another example, related heterocyclic compounds were purified by silica gel chromatography using a gradient of petroleum ether/ethyl acetate/methanol. researchgate.net A patent for the preparation of 4-pyridinemethanol (B147518) describes the use of column chromatography with a dichloromethane (B109758):methanol (15:1) eluent to isolate the product as a light yellow solid.

Recrystallization is another essential technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial, as the compound should be soluble in the hot solvent but sparingly soluble at room temperature, allowing for the formation of pure crystals upon cooling. A review of piperidin-4-one derivatives indicates that distilled ethanol (B145695) is a very common solvent for recrystallization. researchgate.net However, a variety of other solvents and solvent mixtures have also been employed successfully, including methanol, acetonitrile, benzene-petroleum ether, ethanol-ethyl acetate, and dichloromethane/methanol mixtures. researchgate.net For example, N-Benzyl piperidin-4-one oxime derivatives have been recrystallized from methanol. researchgate.net In some cases, slow evaporation of a solvent like ethyl acetate can yield pure crystals. researchgate.net

The table below provides examples of purification methods used for piperidine analogues.

Table 2: Purification and Recrystallization Methods for Piperidine Analogues

| Compound Type | Purification Method | Solvent/Eluent System | Outcome | Reference |

|---|---|---|---|---|

| [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol derivative | Column Chromatography | Hexane:Ethyl Acetate (8:2) | Purified Product | researchgate.net |

| [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol derivative | Recrystallization (Slow Evaporation) | Ethyl Acetate | Pure light brown crystals | researchgate.net |

| 4-Pyridinemethanol | Column Chromatography | Dichloromethane:Methanol (15:1) | Light yellow solid | |

| 2,6-diaryl-3-(4-arylthio)piperidin-4-one | Recrystallization | Ethanol-Ethyl Acetate mixture | Crystalline solid | researchgate.net |

| N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones | Recrystallization | Benzene-Petroleum ether mixture | Crystalline solid | researchgate.net |

| N-Benzyl piperidin-4-one oxime derivative | Recrystallization | Methanol | Crystalline solid | researchgate.net |

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS No. 40173-09-5), the specific, detailed research findings required to populate the requested article sections are not available in publicly accessible literature and chemical databases.

Searches for ¹H NMR, ¹³C NMR, 2D NMR (HMBC, HSQC, COSY, NOESY), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy data for this exact molecule did not yield the necessary experimental values. While information exists for structurally related compounds—such as isomers where the methanol group is attached to a different position on the pyridine ring, or derivatives with substitutions on the piperidine or pyridine rings—the strict requirement to focus solely on this compound cannot be met with the available information.

Therefore, it is not possible to generate a scientifically accurate and factual article that adheres to the provided outline, as this would necessitate the fabrication of data. The elucidation of a chemical structure with the specified techniques requires experimental analysis of the compound itself, and this data has not been published in the sources reviewed.

Advanced Spectroscopic and Structural Elucidation of Piperidin 4 Yl Pyridin 4 Yl Methanol

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for Piperidin-4-yl(pyridin-4-yl)methanol is not publicly available, extensive crystallographic studies on closely related piperidine (B6355638) derivatives provide a robust framework for understanding its likely solid-state conformation and packing. Analysis of analogous compounds reveals consistent patterns in the piperidine ring's geometry and the nature of intermolecular forces that govern the crystal lattice.

The six-membered piperidine ring is conformationally flexible, but it overwhelmingly adopts the stable chair conformation in the solid state to minimize steric and torsional strain. nih.govchemrevlett.com This preference is consistently observed across a wide range of piperidine-containing compounds, regardless of the substituent on the nitrogen atom. nih.gov

Table 1: Representative Crystallographic Data for a Related Piperidine Derivative

| Parameter | Value for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.2490(13) |

| b (Å) | 11.4710(9) |

| c (Å) | 20.997(3) |

| β (°) | 116.344(3) |

| Volume (ų) | 2212.2(5) |

| Z | 4 |

Data sourced from a study on a structurally similar compound, illustrating typical crystallographic parameters. researchgate.net

The way individual molecules of this compound arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. The presence of a hydroxyl (-OH) group, a piperidine nitrogen, and a pyridine (B92270) nitrogen makes hydrogen bonding a dominant factor in the crystal packing.

Based on studies of similar molecules, the crystal structure is expected to be stabilized by a variety of hydrogen bonds:

O-H···N Interactions: The hydroxyl group is a potent hydrogen bond donor and can form strong interactions with the nitrogen atom of the pyridine ring of an adjacent molecule.

O-H···O Interactions: In some arrangements, the hydroxyl group of one molecule can act as a donor to the oxygen atom of another, leading to the formation of chains or dimers. nih.gov

For instance, in the crystal structure of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, the molecules are linked by O–H···O and C–H···O hydrogen bonds. researchgate.net Similarly, the structure of 4-(chloro-meth-yl)phen-ylmethanone features O-H⋯O hydrogen bonds that form molecular chains, which are then inter-linked by C-H⋯O interactions to create ribbons. nih.gov This hierarchical assembly through different types of hydrogen bonds is a common motif in the crystal engineering of such compounds. The specific arrangement will determine the macroscopic properties of the crystal, including its morphology and melting point.

Table 2: Common Intermolecular Interactions in Related Piperidine Crystal Structures

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | O-H | O, N | Primary interaction, often forms chains or dimers researchgate.netnih.gov |

Chemical Reactivity and Derivatization of Piperidin 4 Yl Pyridin 4 Yl Methanol

Reactions at the Hydroxyl Group

The secondary hydroxyl group in Piperidin-4-yl(pyridin-4-yl)methanol is a key site for chemical modification, enabling its conversion to a variety of functional groups.

Oxidation to Carbonyl Compounds (Aldehydes, Carboxylic Acids)

The oxidation of the secondary alcohol functionality in this compound to the corresponding ketone, Piperidin-4-yl(pyridin-4-yl)methanone, is a fundamental transformation. Several modern oxidation methods are suitable for this purpose, known for their mild conditions and high selectivity, which are crucial to avoid over-oxidation or side reactions involving the piperidine (B6355638) or pyridine (B92270) rings.

One such method is the Dess-Martin oxidation . This reaction utilizes the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, to efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its rapid completion and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the removal of the α-proton by an acetate (B1210297) ion to yield the carbonyl compound. mychemblog.com

Another widely used method is the Swern oxidation . This procedure employs dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534). wikipedia.org The Swern oxidation is highly regarded for its mild reaction conditions and its ability to avoid the use of heavy metal oxidants. organic-chemistry.org The reaction proceeds through an alkoxysulfonium ylide intermediate, which then fragments to produce the ketone. wikipedia.org

The synthesis of various piperidin-4-one derivatives has been reported, highlighting the feasibility of obtaining the ketone structure. asianpubs.org For instance, the preparation of 3-methyl-1-phenethyl piperidine-4-ketone from a pyridine-4-alcohol derivative has been successfully achieved, demonstrating a similar transformation. bldpharm.com

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

| Oxidation Method | Reagent(s) | Typical Solvent(s) | Key Features |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, Chloroform | Mild, selective, room temperature, fast reaction times. wikipedia.orgwikipedia.orgorganic-chemistry.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | Mild, avoids heavy metals, requires low temperatures. wikipedia.orgorganic-chemistry.org |

Ether Formation Reactions

The hydroxyl group of this compound can be converted into an ether through various alkylation methods. The Williamson ether synthesis is a classic and highly effective method for preparing ethers. masterorganicchemistry.comchem-station.com This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.com The choice of a non-nucleophilic strong base, such as sodium hydride (NaH), is crucial to prevent side reactions. The reaction is typically carried out in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). chem-station.com

The reactivity of the alkyl halide is a key factor, with primary alkyl halides being the most suitable substrates to ensure a substitution reaction rather than elimination. masterorganicchemistry.com

Esterification Reactions

Ester derivatives of this compound can be synthesized through the reaction of the alcohol with carboxylic acids or their more reactive derivatives, such as acid chlorides or acid anhydrides. The use of acid anhydrides in the presence of a base like pyridine is a common and effective method for esterification. libretexts.org Pyridine not only acts as a solvent but also as a catalyst, facilitating the reaction and neutralizing the carboxylic acid byproduct. libretexts.org This method offers the advantage of an irreversible reaction, which generally leads to higher product yields compared to direct esterification with a carboxylic acid. libretexts.org

The general reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the formation of the ester and a carboxylic acid.

Amination Reactions

The direct conversion of the secondary hydroxyl group in this compound to a primary amine is a challenging transformation. However, recent advancements in catalysis have made the direct amination of secondary alcohols with ammonia (B1221849) possible. wikipedia.orgwikipedia.orgmychemblog.com This process typically involves the use of a homogeneous catalyst system, such as a ruthenium/phosphine complex, under pressure. wikipedia.orgorganic-chemistry.org The reaction proceeds via a "hydrogen shuttle" mechanism, where the alcohol is first oxidized to the corresponding ketone in situ, which then undergoes reductive amination with ammonia. wikipedia.org

While this method is promising, it often requires high pressures and temperatures. wikipedia.org An alternative, multi-step approach would involve the oxidation of the alcohol to the ketone as described in section 4.1.1, followed by reductive amination. Reductive amination of ketones with ammonia and a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, is a well-established method for the synthesis of primary amines. researchgate.net

Reactions at the Piperidine Nitrogen Atom

The secondary nitrogen atom in the piperidine ring is a nucleophilic center and readily undergoes reactions with electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the piperidine nitrogen introduces an alkyl group, and this can be achieved by reacting this compound with an alkyl halide. google.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine. mychemblog.com The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. mychemblog.com To favor mono-alkylation, it is often recommended to add the alkyl halide slowly to an excess of the piperidine derivative. mychemblog.com

N-Acylation involves the introduction of an acyl group onto the piperidine nitrogen. This can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides. researchgate.net For instance, the N-acylation of a piperidine derivative has been reported using propionyl chloride. researchgate.net The reaction is typically performed in the presence of a base to scavenge the generated acid. The synthesis of various N-acyl piperidine derivatives has been documented, showcasing the versatility of this reaction. francis-press.comnih.gov For example, the reaction of a piperidine with an isocyanate can yield N-carbamoyl derivatives. nih.gov

Table 2: Reagents for N-Alkylation and N-Acylation of Piperidines

| Reaction | Reagent(s) | Base (if applicable) | Typical Solvent(s) |

| N-Alkylation | Alkyl Halide (e.g., Iodide, Bromide) | Potassium Carbonate, Triethylamine | DMF, Acetonitrile |

| N-Acylation | Acyl Chloride, Acid Anhydride | Triethylamine, Pyridine | Dichloromethane, THF |

| N-Carbamoylation | Isocyanate | - | THF, Acetonitrile |

Formation of Sulfonyl Derivatives

The secondary amine of the piperidine ring in this compound readily reacts with various sulfonyl chlorides to form N-sulfonyl derivatives, commonly known as sulfonamides. This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction.

A representative reaction is the condensation with p-toluenesulfonyl chloride to yield (1-(tosyl)piperidin-4-yl)(pyridin-4-yl)methanol. Research has shown that N-sulfonation is a common strategy in medicinal chemistry to modify the properties of piperidine-containing molecules. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217) has been achieved through the condensation of the parent piperidine with p-toluenesulfonyl chloride using triethylamine as a base in dichloromethane. researchgate.net Similarly, various 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives are prepared via N-sulfonation with sulfonyl chlorides in the presence of triethylamine and dichloromethane. nih.gov

The general synthetic scheme for the formation of sulfonyl derivatives is presented below:

Table 1: Synthesis of Sulfonyl Derivatives

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride | Triethylamine, Dichloromethane, Room Temp | (1-(Tosyl)piperidin-4-yl)(pyridin-4-yl)methanol |

| This compound | Methanesulfonyl chloride | Base (e.g., DIPEA), CH₂Cl₂ | (1-(Methylsulfonyl)piperidin-4-yl)(pyridin-4-yl)methanol |

This derivatization is significant as the introduction of a sulfonyl group can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which are critical parameters in drug design. acs.org

Derivatization to Amides, Ureas, and Carbamates

The nucleophilic secondary amine of the piperidine moiety is a key functional group for the synthesis of amides, ureas, and carbamates.

Amides: Amide derivatives are synthesized by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. When using a carboxylic acid, a coupling agent such as Carbonyldiimidazole (CDI), Hydroxybenzotriazole (HOBt), or N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) is typically required to facilitate the amide bond formation. quimicaorganica.org For example, amide coupling with various carboxylic acids is a documented method for creating libraries of piperidine derivatives. nih.gov

Ureas: Urea (B33335) derivatives are accessible through several synthetic routes. A common method involves the reaction of the piperidine nitrogen with an isocyanate. Alternatively, safer phosgene (B1210022) equivalents like N,N'-Carbonyldiimidazole (CDI) can be used. nih.gov The reaction first involves the activation of an amine with CDI, followed by the addition of the second amine (in this case, this compound) to form the urea linkage.

Carbamates: Carbamate (B1207046) derivatives can be prepared by reacting the piperidine nitrogen with a chloroformate, such as methyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. researchgate.net An efficient, scalable process for the synthesis of methyl piperidin-4-yl-carbamate has been developed, highlighting the industrial relevance of this transformation. researchgate.net

Table 2: Synthesis of Amide, Urea, and Carbamate Derivatives

| Derivative Type | Reactant | Reagent | Conditions | Product |

|---|---|---|---|---|

| Amide | This compound | Carboxylic Acid | Coupling Agent (e.g., CDI, HBTU), Base (e.g., DIPEA) | N-Acyl derivative |

| Urea | This compound | Isocyanate (R-N=C=O) | Aprotic Solvent | N-Substituted urea derivative |

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is a site for specific chemical transformations, most notably N-oxidation.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide derivative. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with reagents like Oxone® (potassium peroxymonosulfate). mdpi.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. quimicaorganica.org

The N-oxidation reaction can be catalyzed. For instance, a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst with hydrogen peroxide in methanol (B129727) has been shown to be a safe and highly efficient method for the N-oxidation of various pyridine derivatives, achieving high yields. organic-chemistry.org Studies on the metabolism of related compounds have revealed that pyridine-N-oxide can be a major metabolite, indicating that this reaction also occurs biologically. researchgate.net

Reactions Involving the Pyridine Ring System

The aromatic pyridine ring can undergo substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electronegativity of the nitrogen atom. quimicaorganica.org When the reaction does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.orgaklectures.com This is because the cationic intermediate (Wheland intermediate) formed during attack at the 3-position is more stable than the intermediates formed from attack at the 2- or 4-positions, which would place a positive charge on the electronegative nitrogen atom. youtube.com

However, the reactivity and regioselectivity can be altered by N-oxidation. The resulting pyridine N-oxide is more activated towards electrophilic substitution, and the substitution is directed to the 4-position. quimicaorganica.orgyoutube.com The oxygen atom can donate electron density back into the ring, stabilizing the intermediate for 4-substitution. The N-oxide group can be subsequently removed by reduction to yield the 4-substituted pyridine.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. quimicaorganica.orgstackexchange.com This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.combrainly.in For substitution to occur, a good leaving group (e.g., a halide) must be present at the 2- or 4-position of the pyridine ring in the starting material. The reaction of pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) can also facilitate nucleophilic substitution at the 2- or 4-position. youtube.com

Table 3: Regioselectivity of Substitution on the Pyridine Ring

| Reaction Type | Position(s) of Attack | Rationale |

|---|---|---|

| Electrophilic Substitution (on Pyridine) | 3- and 5- | Avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quimicaorganica.orgyoutube.com |

| Electrophilic Substitution (on Pyridine N-Oxide) | 4- | Electron donation from the N-oxide oxygen stabilizes the intermediate. quimicaorganica.org |

Ring Transformation and Ring-Opening Reactions of the Piperidine Moiety

While the piperidine ring is generally stable, it can undergo ring-opening or transformation reactions under specific conditions. These reactions often involve the C-N bonds adjacent to the nitrogen atom.

Oxidative cleavage of the piperidine ring can be achieved through various methods. Photooxidation using a photosensitizer like Methylene Blue can lead to the cleavage of C-N bonds, generating amino-aldehydes. researchgate.net A more recent development is the electrochemical synthesis of peptide aldehydes via the C-N bond cleavage of piperidine-containing units. thieme-connect.de This method involves an electrochemical reaction that proceeds through the cleavage of a C-N bond of the piperidine ring to yield a corresponding aldehyde. thieme-connect.de

Another pathway involves the reaction of N-alkyl piperidines with chloroformates, which can lead to ring-opening, yielding chlorobutyl carbamate derivatives. researchgate.net These reactions demonstrate that the piperidine ring, while robust, can be deconstructed to provide valuable acyclic, bifunctional molecules.

Table 4: Examples of Piperidine Ring-Opening Reactions

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Photooxidative Cleavage | Visible Light, Methylene Blue, H₂O | Amino-aldehyde researchgate.net |

| Electrochemical Cleavage | Electrochemical Cell, MeCN-H₂O | Peptide Aldehyde thieme-connect.de |

Stereochemical Control and Transformations During Reactions

The stereochemistry of piperidine-containing compounds is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of methods for the stereochemical control during the synthesis and transformation of piperidine derivatives, including this compound, is a significant area of research. The control of stereochemistry can be achieved through various strategies, including asymmetric synthesis, chiral resolution of racemic mixtures, and diastereoselective transformations of existing chiral molecules.

A prevalent and effective method for establishing stereocenters is through the asymmetric reduction of a prochiral ketone. In the context of this compound, this would involve the enantioselective reduction of the corresponding ketone, 4-(pyridin-4-carbonyl)piperidine, or its N-protected derivatives. While specific examples detailing the asymmetric reduction to yield enantiomerically enriched this compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis are well-established. Catalytic systems employing chiral ligands, often in combination with a metal center such as rhodium, ruthenium, or iridium, are utilized to facilitate the delivery of a hydride to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. nih.govchemrxiv.org The efficiency of such reactions is typically high, with the potential to achieve excellent enantiomeric excess (ee). chemrxiv.org

Another widely employed strategy for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. wikipedia.org This can be accomplished by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. whiterose.ac.uk Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent removal of the resolving agent then affords the individual enantiomers of the target compound. Common resolving agents for amines and alcohols include chiral acids such as tartaric acid and mandelic acid. whiterose.ac.uk The success of this method is contingent on the formation of well-defined crystalline salts and a significant difference in solubility between the two diastereomers.

Furthermore, stereochemical control can be exerted during the transformation of an already existing chiral center or by the introduction of a new one in a diastereoselective manner. For instance, the functionalization of a chiral, non-racemic derivative of this compound can proceed with high diastereoselectivity, governed by the steric and electronic properties of the existing chiral center and the reagents employed. Research has shown that the C-H functionalization of substituted piperidines can be highly diastereoselective. nih.govnih.gov For example, photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity. nih.gov Although not specifically demonstrated for this compound, these methodologies suggest that transformations of its derivatives could be controlled to yield specific diastereomers.

The following table summarizes various approaches to stereochemical control that are applicable to piperidine derivatives and could, in principle, be applied to the synthesis and transformation of this compound.

| Method | Description | Potential Application to this compound | Key Considerations |

| Asymmetric Hydrogenation | Reduction of a prochiral enamide or ketone using a chiral catalyst to produce an enantiomerically enriched product. nih.gov | Asymmetric reduction of N-protected 4-(pyridin-4-carbonyl)piperidine to yield chiral this compound. | Requires a suitable prochiral precursor and an effective chiral catalyst. The nitrogen of the piperidine ring often requires a protecting group. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent. whiterose.ac.uk | Resolution of racemic this compound using chiral acids like tartaric acid or mandelic acid. | Dependent on the formation of crystalline diastereomeric salts with sufficient solubility differences. |

| Diastereoselective Functionalization | Reaction of a chiral starting material to form a new stereocenter with a specific orientation relative to the existing one. nih.govnih.gov | Functionalization of a chiral derivative of this compound to introduce new substituents with controlled stereochemistry. | The stereochemical outcome is influenced by the existing chiral center(s) and reaction conditions. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess. whiterose.ac.uk | Selective acylation or oxidation of one enantiomer of racemic this compound using a chiral catalyst. | The maximum yield for the unreacted enantiomer is 50%. |

Theoretical and Computational Investigations of Piperidin 4 Yl Pyridin 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of a molecule's electronic landscape. These methods solve the Schrödinger equation for a given molecular system, providing information about energy, electron distribution, and other key properties that govern its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry of a molecule, which corresponds to its most stable, lowest-energy three-dimensional arrangement. irjet.net For Piperidin-4-yl(pyridin-4-yl)methanol, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would precisely compute the bond lengths, bond angles, and dihedral angles. irjet.netnih.gov The process involves iterative calculations to find the minimum on the potential energy surface, ensuring the identified structure is a stable conformer. irjet.net

While specific DFT data for this compound is not available in the cited literature, studies on analogous structures provide representative values for the expected geometric parameters. For instance, the piperidine (B6355638) ring is known to adopt a stable chair conformation. researchgate.net The bond lengths and angles within the pyridine (B92270) and piperidine rings are well-established and would be refined by DFT to reflect the electronic influences of the substituent groups.

Table 1: Representative Geometric Parameters from DFT Studies of Related Piperidine and Pyridine Compounds This table presents typical values derived from computational studies on similar molecular fragments to illustrate the expected geometric parameters for this compound.

| Parameter | Bond/Angle | Typical Value (from related compounds) |

| Bond Lengths | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-C (piperidine ring) | ~1.53 Å | |

| C-N (piperidine ring) | ~1.47 Å | |

| C-O (methanol group) | ~1.43 Å irjet.net | |

| O-H (methanol group) | ~0.97 Å nih.gov | |

| Bond Angles | C-C-C (pyridine ring) | ~120° |

| C-N-C (piperidine ring) | ~112° | |

| C-O-H (methanol group) | ~109° |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commedium.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely involving the lone pairs on the nitrogen and oxygen atoms. The LUMO would be distributed over the electron-deficient pyridine ring. The energy of these orbitals and the resulting gap can be precisely calculated using DFT. For example, a DFT study on the related compound (RS)-(4-chlorophenyl)(pyridine-2yl)methanol provided values for these energies, which are illustrative of what would be determined for the title compound. irjet.net

Table 2: Illustrative Frontier Molecular Orbital Energies from a DFT Study of a Related Compound Data based on (RS)-(4-chlorophenyl)(pyridine-2yl)methanol to exemplify typical FMO analysis results. irjet.net

| Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

The energies of the frontier orbitals are used to calculate global reactivity descriptors that quantify a molecule's reactivity. These indices provide a quantitative basis for predicting how a molecule will behave in a chemical reaction.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.

Using the illustrative energy values from the related compound in Table 2, these reactivity indices can be calculated to provide a quantitative picture of the molecule's reactivity profile. irjet.net

Table 3: Illustrative Global Reactivity Indices Calculations based on the HOMO/LUMO energy values presented in Table 2.

| Reactivity Index | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.27685 |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.00535 |

| Electronegativity (χ) | -μ | 3.27685 |

| Global Softness (S) | 1/η | 0.49867 |

Conformational Analysis and Energy Minimization Studies

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis aims to identify all possible stable conformers and determine their relative energies. For this compound, key conformational variables include the orientation of the bond between the methanol-bearing carbon and the piperidine ring, and the bond between the piperidine and pyridine rings. The piperidine ring itself typically exists in a chair conformation, which is its lowest energy state. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions. It allows researchers to map out the entire reaction coordinate, from reactants to products, providing a detailed, step-by-step understanding of how chemical transformations occur. This is particularly useful for reactions that are difficult to study experimentally due to fast reaction times or unstable intermediates.

A critical aspect of elucidating a reaction mechanism is the identification of transition states. A transition state is a specific, high-energy configuration along the reaction pathway that separates the reactants from the products. maxapress.com It represents the point of maximum energy that must be overcome for the reaction to proceed.

Computational models can precisely calculate the geometry and energy of these transition states. The energy difference between the reactants and the transition state is the activation energy or energy barrier (often expressed as ΔG‡). maxapress.com A high energy barrier indicates a slow reaction, while a low barrier suggests a faster reaction. Studies on related piperidine reactions have successfully used these methods to calculate thermodynamic activation parameters, confirming that the reaction mechanism is governed by specific energetic controls. maxapress.com

Table 4: Example of Activation Parameters Determined Through Computational Modeling This table illustrates the type of data obtained from computational studies of reaction mechanisms.

| Activation Parameter | Symbol | Description |

| Activation Enthalpy | ΔH‡ | The change in enthalpy between reactants and the transition state. |

| Activation Entropy | ΔS‡ | The change in entropy, reflecting the degree of order in the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier of the reaction, combining enthalpy and entropy. |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR simulations)

Theoretical and computational methods are pivotal in predicting and interpreting the spectroscopic properties of complex organic molecules like this compound. Techniques such as Density Functional Theory (DFT) are employed to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering profound insights into the molecule's electronic and vibrational characteristics. These simulations provide a powerful complement to experimental data, aiding in spectral assignment and structural elucidation.

Computational models can predict the chemical shifts of hydrogen-1 (¹H) and carbon-13 (¹³C) nuclei, which are fundamental to NMR spectroscopy. By calculating the magnetic shielding tensors for each atom in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for assigning signals in an experimental spectrum, especially for complex structures where spectral overlap is common. For this compound, theoretical calculations would help distinguish between the protons on the piperidine and pyridine rings, as well as the unique chemical environment of the methanol (B129727) group.

Below are illustrative tables representing the kind of data that would be generated from such computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2, C6 | 8.55 | 150.2 |

| Pyridine C3, C5 | 7.30 | 121.5 |

| Pyridine C4 | - | 148.0 |

| Methanol CH-OH | 4.85 | 75.5 |

| Methanol OH | 5.30 | - |

| Piperidine C2, C6 (axial) | 2.60 | 50.5 |

| Piperidine C2, C6 (equatorial) | 3.10 | 50.5 |

| Piperidine C3, C5 (axial) | 1.45 | 29.0 |

| Piperidine C3, C5 (equatorial) | 1.90 | 29.0 |

| Piperidine C4 | 1.80 | 42.8 |

| Piperidine NH | 2.15 | - |

Table 2: Predicted IR Vibrational Frequencies for this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Alcohol | 3350 |

| N-H Stretch | Piperidine | 3310 |

| C-H Stretch (sp²) | Pyridine | 3050 |

| C-H Stretch (sp³) | Piperidine, Methanol | 2850-2960 |

| C=N Stretch | Pyridine | 1595 |

| C=C Stretch | Pyridine | 1550, 1480 |

| C-O Stretch | Alcohol | 1050 |

| C-N Stretch | Piperidine | 1100 |

Exploration of Noncovalent Interactions within the Compound Structure

Noncovalent interactions play a crucial role in determining the three-dimensional structure, stability, and intermolecular associations of this compound. These interactions, while weaker than covalent bonds, are fundamental to the molecule's conformational preferences and its potential interactions with biological targets. Computational methods are essential for identifying and quantifying these subtle forces.

The primary noncovalent interactions within a single molecule of this compound include hydrogen bonds and van der Waals forces. An intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen atom and the nitrogen atom of the piperidine ring, or even the nitrogen of the pyridine ring, depending on the molecule's conformation. Such an interaction would significantly influence the molecule's preferred shape and reactivity.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and characterize these interactions. These methods can identify critical points in the electron density that signify the presence of a bond, whether covalent or noncovalent, and can describe the nature and strength of these interactions. For this compound, these analyses would reveal the presence of stabilizing interactions that dictate the orientation of the pyridine ring relative to the piperidine ring and the conformation of the piperidine ring itself (e.g., chair, boat, or twist-boat).

In a condensed phase or in the presence of other molecules, intermolecular hydrogen bonds would also be significant. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the nitrogen atoms in both the piperidine and pyridine rings can act as hydrogen bond acceptors. These interactions are critical for understanding the crystal packing of the compound and its solubility in various solvents.

Table 3: Summary of Potential Noncovalent Interactions in this compound (Note: This table describes the types of interactions that would be investigated computationally.)

| Interaction Type | Donor | Acceptor | Potential Role |

| Intramolecular Hydrogen Bond | Methanol O-H | Piperidine N | Stabilization of a specific conformer |

| Intramolecular Hydrogen Bond | Methanol O-H | Pyridine N | Stabilization of a specific conformer |

| Intermolecular Hydrogen Bond | Methanol O-H | Another molecule's N or O | Crystal packing, Solvation |

| Intermolecular Hydrogen Bond | Another molecule's H-donor | Methanol O, Piperidine N, Pyridine N | Crystal packing, Solvation |

| van der Waals Interactions | All atoms | All atoms | Overall molecular shape and packing |

| π-π Stacking | Pyridine Ring | Pyridine Ring (of another molecule) | Crystal packing, Self-assembly |

| C-H···π Interactions | Piperidine C-H | Pyridine Ring | Conformational stability, Crystal packing |

Applications in Advanced Organic Synthesis

Piperidin-4-yl(pyridin-4-yl)methanol as a Versatile Synthetic Intermediate

The unique structural arrangement of this compound, featuring both a saturated and an aromatic nitrogen heterocycle connected by a methanol (B129727) bridge, renders it a highly valuable intermediate in synthetic chemistry. Its utility is primarily demonstrated in its capacity to act as a foundational element for more complex molecular designs.

Building Block for Complex Heterocyclic Architectures

This compound is a key precursor for the synthesis of intricate heterocyclic systems, particularly through the oxidation of its methanol group to a ketone, yielding the corresponding 4-piperidone (B1582916) derivative. This ketone functionality opens up a plethora of synthetic transformations. For instance, 3,5-bis(ylidene)-4-piperidones, which can be derived from such intermediates, are instrumental in constructing fused heterocyclic systems. A notable example is their reaction with guanidine (B92328) hydrochloride in the presence of a base to form pyrido[4,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.gov

Furthermore, the piperidine-4-one structure derived from the title compound is a cornerstone in the synthesis of spirocyclic heterocycles. A practical synthesis of (4-(spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol, a key intermediate for GPR119 agonists, highlights the utility of related piperidone structures in creating complex spiro-fused ring systems. clockss.org The reaction of a piperidone with a suitable bis-nucleophile or a tandem reaction sequence can lead to the formation of these architecturally complex molecules. The synthesis of fluspirilene, a spirocyclic antipsychotic drug, also relies on a key spirocyclic piperidine (B6355638) building block, further underscoring the importance of this structural motif which can be accessed from precursors like this compound. nih.gov

The table below summarizes examples of complex heterocyclic architectures that can be derived from piperidone intermediates, which are accessible from this compound.

| Starting Material (Derivative) | Reagents/Conditions | Resulting Heterocyclic Architecture |

| 3,5-Bis(arylidene)-4-piperidone | Guanidine hydrochloride, Ethanolic KOH | Pyrido[4,3-d]pyrimidine |

| 4-Piperidone derivative | Pyrrolidine, Methanol (reflux) | Spiro[chromane-2,4'-piperidine] |

| 1-Benzyl piperidin-4-one | Aniline, Trimethylsilyl cyanide (Strecker reaction) | Precursor to spiro[imidazolidine-4,4'-piperidine] |

Precursor for Elaborate Molecular Structures

Beyond the formation of new heterocyclic rings, this compound and its analogues serve as crucial precursors for elaborate, often biologically active, molecular structures. A prime example of this application is in the development of Proteolysis Targeting Chimeras (PROTACs). A structurally related compound, (4-(Piperidin-4-yl)phenyl)methanol hydrochloride, is described as a semi-flexible linker for PROTAC development. sigmaaldrich.com This highlights the role of the piperidinyl-methanol scaffold in connecting two different protein-binding moieties to create a bifunctional molecule designed for targeted protein degradation. The inherent rigidity and defined geometry of the piperidine ring, combined with the flexible linker potential of the methanol group, are key attributes for this application.

In the context of medicinal chemistry, this scaffold is a recurring motif in the synthesis of various therapeutic agents. For example, it is a component in the chemical modulation of compounds targeting the NLRP3 inflammasome, a key player in inflammatory diseases. nih.govresearchgate.netnih.gov Similarly, the piperidine-methanol substructure is integral to the design of novel G protein-coupled receptor 119 (GPR119) agonists, which are investigated for the treatment of type 2 diabetes. clockss.orgnih.govacs.orgbohrium.comnih.gov In these complex drug candidates, the this compound moiety often serves as a central scaffold onto which other functional groups and ring systems are appended to achieve the desired pharmacological profile.

The following table details examples of elaborate molecular structures synthesized from piperidinyl-methanol precursors.

| Precursor (or related analogue) | Synthetic Target | Therapeutic Area/Application |

| (4-(Piperidin-4-yl)phenyl)methanol hydrochloride | PROTACs | Targeted Protein Degradation |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold | NLRP3 Inflammasome Inhibitors | Inflammatory Diseases |

| (4-(Spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol | GPR119 Agonists | Type 2 Diabetes |